molecular formula C24H18BNO2 B2652729 Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)- CAS No. 1686100-04-8

Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)-

Cat. No. B2652729
CAS RN: 1686100-04-8
M. Wt: 363.22
InChI Key: BORLELIEOILAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-” is an organic compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . It contains a boronic acid group attached to a biphenyl and fluorene structure, making it an important reagent in organic synthesis and bioconjugation chemistry .


Synthesis Analysis

The synthesis of boronic acids has been extensively studied. A key concept in its chemistry is transmetallation of its organic residue to a transition metal . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 . Ethylboronic acid was synthesized by a two-stage process. First, diethylzinc and triethyl borate reacted to produce triethylborane. This compound then oxidized in air to form ethylboronic acid .


Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . With only six valence electrons and a consequent deficiency of two electrons, the sp2-hybridized boron atom possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .


Chemical Reactions Analysis

Boronic acids are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A Fenton-like reaction between H2O2 and HQ–Cu, generated OH radicals, which caused oxidative cleavage of iminoboronate moieties .


Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . For this reason and other considerations outlined below, the corresponding boronic esters are often preferred as synthetic intermediates .

Scientific Research Applications

Sensing Applications

Boronic acids, including this compound, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This makes them useful in the field of biochemistry for labelling and tracking biological molecules.

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . They can be used to modify proteins for various research and therapeutic applications.

Therapeutic Development

Boronic acids are used in the development of therapeutics . They have shown promise as potential therapeutic agents for diseases such as cancer, diabetes, and inflammation .

Separation Technologies

Boronic acids are used in separation technologies . They can interact with certain molecules, allowing them to be separated from a mixture, which is useful in various chemical and biological processes.

Synthesis of Organic Molecules

Boronic acids are effective tools in synthesizing organic molecules . They are especially important in the synthesis of biaryl compounds in the Suzuki–Miyaura reaction .

Glucose Sensors and Insulin Delivery Systems

Boronic acids are used in the development of glucose sensors and insulin delivery systems . They can interact with glucose molecules, allowing for the detection and measurement of glucose levels in the body.

Dopamine Sensors

Boronic acids are also used in the development of dopamine sensors . They can interact with dopamine molecules, allowing for the detection and measurement of dopamine levels in the body.

Mechanism of Action

Boronic acids act as Lewis acids . Their unique feature is that they are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . The boronic acid functional group is reputed to have low inherent toxicity . This is one of the reasons for the popularity of the Suzuki coupling in the development and synthesis of pharmaceutical agents .

Future Directions

In the past two decades, the status of boronic acids in chemistry has risen from peculiar and rather neglected compounds to a prime class of synthetic intermediates . The recent approval of the anti-cancer agent Velcade®, the first boronic acid containing drug commercialized, further confirms the new status of boronic acids as an important class of compounds .

properties

IUPAC Name

[9-(4-phenylphenyl)carbazol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BNO2/c27-25(28)19-12-15-22-21-8-4-5-9-23(21)26(24(22)16-19)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORLELIEOILAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=CC=C5)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.